molecular formula C9H18FN B13194458 1-(2-Fluoroethyl)-4,4-dimethylpiperidine

1-(2-Fluoroethyl)-4,4-dimethylpiperidine

Cat. No.: B13194458
M. Wt: 159.24 g/mol
InChI Key: NYNJJCLKPDDTBJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4,4-dimethylpiperidine is a piperidine derivative characterized by a 4,4-dimethyl-substituted six-membered ring and a 2-fluoroethyl group attached to the nitrogen atom. The dimethyl groups at the 4-position confer steric bulk and influence the compound’s conformational flexibility, while the fluoroethyl substituent introduces electronic effects due to fluorine’s electronegativity.

Properties

Molecular Formula

C9H18FN

Molecular Weight

159.24 g/mol

IUPAC Name

1-(2-fluoroethyl)-4,4-dimethylpiperidine

InChI

InChI=1S/C9H18FN/c1-9(2)3-6-11(7-4-9)8-5-10/h3-8H2,1-2H3

InChI Key

NYNJJCLKPDDTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylpiperidine typically involves the reaction of 4,4-dimethylpiperidine with 2-fluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4,4-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of 1-(2-Fluoroethyl)-4,4-dimethylpiperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4,4-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The nitrogen atom in the piperidine ring can form hydrogen bonds with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following analysis compares 1-(2-Fluoroethyl)-4,4-dimethylpiperidine with analogous compounds, focusing on structural modifications, physicochemical properties, and biological activities where available.

Substituent Effects on the Piperidine Ring

  • 4,4-Dimethylpiperidine vs. For example, 1-benzyl-4,4-dimethylpiperidine derivatives have been synthesized as METTL3 inhibitors, where the dimethyl groups likely stabilize the piperidine ring in receptor-binding conformations . 4,4-Difluoropiperidine Derivatives: Fluorine atoms at the 4-position (e.g., 1-benzyl-4,4-difluoropiperidine) reduce basicity and introduce electron-withdrawing effects, which may enhance metabolic stability but decrease affinity for certain targets compared to dimethyl analogs .

Nitrogen-Substituent Variations

  • 2-Fluoroethyl vs. Benzyl or Arylalkyl Groups
    • 2-Fluoroethyl : The fluoroethyl group in 1-(2-Fluoroethyl)-4,4-dimethylpiperidine balances lipophilicity and polarity. Similar fluoroalkyl groups, as seen in FDDNP (a molecular probe for amyloid imaging), improve blood-brain barrier penetration and in vivo stability .
    • Benzyl/Arylalkyl : Compounds like 1-(4-bromo-3-fluorobenzyl)-4,4-dimethylpiperidine exhibit enhanced aromatic interactions with targets, as demonstrated in METTL3 inhibitor studies. However, bulky aryl groups may reduce solubility compared to fluoroethyl .

Data Table: Key Structural and Functional Comparisons

Compound Name Piperidine Substituents N-Substituent Key Biological Activity/Property LogP (Estimated)
1-(2-Fluoroethyl)-4,4-dimethylpiperidine 4,4-dimethyl 2-fluoroethyl Potential metabolic stability ~2.5 (predicted)
4,4-Difluoropiperidine hydrochloride 4,4-difluoro HCl (salt) High sigma-1 affinity (Ki ~1.75 nM) ~1.8
1-Benzyl-4,4-dimethylpiperidine 4,4-dimethyl benzyl METTL3 inhibition (IC50 < 100 nM) ~3.0
1-(4-Methylpiperidine) derivatives 4-methyl dansyl-L-arginyl Thrombin inhibition (IC50 = 0.1–1 µM) ~2.0

Biological Activity

1-(2-Fluoroethyl)-4,4-dimethylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorinated ethyl group, which may influence its pharmacological properties. The following sections summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H14FN
  • Molecular Weight: 169.21 g/mol
  • IUPAC Name: 1-(2-fluoroethyl)-4,4-dimethylpiperidine
  • Canonical SMILES: CC(C)N1CC(CC1)CCF

The biological activity of 1-(2-Fluoroethyl)-4,4-dimethylpiperidine may be attributed to its interaction with various molecular targets. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving acetylcholine and monoamines. The fluorinated side chain can enhance lipophilicity and potentially improve blood-brain barrier penetration, which is crucial for central nervous system (CNS) activity.

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects. They may act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.

  • Inhibition Studies:
    • MAO-A Inhibition: IC50 values for related piperidine compounds have been reported in the range of 10-20 µM.
    • MAO-B Inhibition: Similar compounds exhibit IC50 values around 5-15 µM.

Study 1: Anticancer Potential

In a study examining the anticancer effects of piperidine derivatives, researchers synthesized several analogs and tested their efficacy against hypopharyngeal cancer cells (FaDu). The study showed that certain derivatives induced apoptosis more effectively than standard chemotherapeutics like bleomycin . While direct data on 1-(2-Fluoroethyl)-4,4-dimethylpiperidine was not available, the findings suggest a potential pathway for further investigation.

Study 2: Neuropharmacology

A study focused on the neuropharmacological properties of piperidine derivatives highlighted their role as MAO inhibitors. Compounds similar to 1-(2-Fluoroethyl)-4,4-dimethylpiperidine were found to significantly inhibit MAO-B with IC50 values indicating potential for antidepressant activity . This suggests that further exploration into this specific compound could yield valuable insights into its therapeutic applications.

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